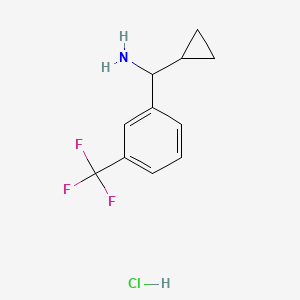
Cyclopropyl(3-(trifluoromethyl)phenyl)methanamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopropyl(3-(trifluoromethyl)phenyl)methanamine hydrochloride is a chemical compound with significant interest in various scientific fields. It is characterized by the presence of a cyclopropyl group, a trifluoromethyl-substituted phenyl ring, and a methanamine moiety.
准备方法
The synthesis of Cyclopropyl(3-(trifluoromethyl)phenyl)methanamine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions using reagents such as diazomethane or Simmons-Smith reagents.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylation reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the methanamine moiety: This can be done through reductive amination reactions using suitable amine precursors and reducing agents like sodium cyanoborohydride.
Formation of the hydrochloride salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
化学反应分析
Cyclopropyl(3-(trifluoromethyl)phenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the phenyl ring or the methanamine moiety.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
Cyclopropyl(3-(trifluoromethyl)phenyl)methanamine hydrochloride has a wide range of scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity and ability to interact with various biological targets.
Chemical Biology: The compound is employed in studies investigating the interactions between small molecules and biological macromolecules.
Material Science: It is used in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
Industrial Chemistry: The compound is utilized in the production of specialty chemicals and intermediates for various industrial applications.
作用机制
The mechanism of action of Cyclopropyl(3-(trifluoromethyl)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest .
相似化合物的比较
Cyclopropyl(3-(trifluoromethyl)phenyl)methanamine hydrochloride can be compared with other similar compounds, such as:
Cyclopropyl(3-(trifluoromethyl)phenyl)methanol: This compound has a hydroxyl group instead of a methanamine moiety, leading to different chemical properties and applications.
Cyclopropyl(3-(trifluoromethyl)phenyl)acetic acid:
Cyclopropyl(3-(trifluoromethyl)phenyl)amine: This compound lacks the methanamine moiety, affecting its biological activity and interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.
属性
IUPAC Name |
cyclopropyl-[3-(trifluoromethyl)phenyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N.ClH/c12-11(13,14)9-3-1-2-8(6-9)10(15)7-4-5-7;/h1-3,6-7,10H,4-5,15H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEYXRMSWSQYWIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC(=CC=C2)C(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
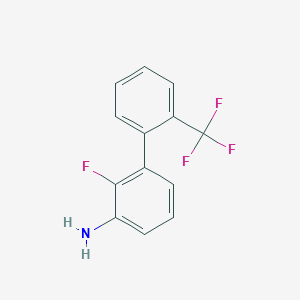
![N-[(Z)-3-Hydrazinyl-1-(2-nitrophenyl)-3-oxoprop-1-en-2-yl]acetamide](/img/structure/B2754858.png)

![3,4-dimethyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B2754861.png)
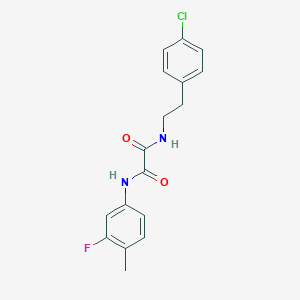
![N-(4-bromo-3-methylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2754864.png)
![3-[(5-Fluoropyrimidin-2-yl)amino]-1-(thiophen-3-yl)propan-1-ol](/img/structure/B2754867.png)
![N'-benzyl-N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide](/img/structure/B2754869.png)
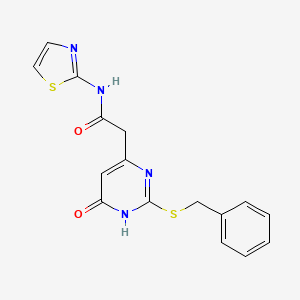
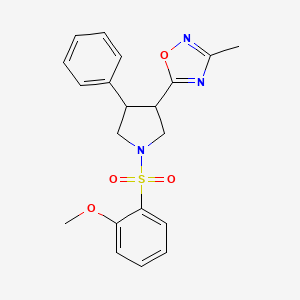
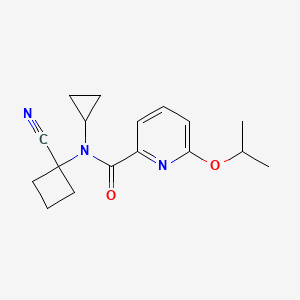
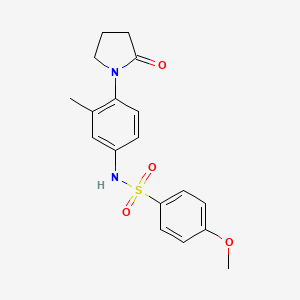
![rac-(1S,6R)-3-methyl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B2754879.png)
![(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2754880.png)
